Welcome to the BenchChem Online Store!
molecular formula C11H12O5 B8689147 Dimethyl 2-methoxyisophthalate CAS No. 36727-13-6

Dimethyl 2-methoxyisophthalate

Cat. No. B8689147
M. Wt: 224.21 g/mol
InChI Key: WKPGJERELOOUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05808035

Procedure details

Dimethyl 2-methoxyisophthalate, prepared according to Example 4, (279 mg, 1.24 mmol) was dissolved in dry CH2Cl2 (5 ml), and the flask was flushed with argon. Boron trichloride (1M solution in heptane, 1.2 ml) was added, and the solution was stirred under argon for 1 hour at room temperature. After evaporation of the solvent, chromatography with 3:7 EtOAc:petroleum ether gave the product as a white solid. Yield: 237 mg (91%). 1H NMR (CDCl3) δ: 8.06 (d, 2 H, aryl), 6.94 (t, 1 H, aryl), 3.96 (s, 6 H, CO2CH3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]>C(Cl)Cl>[OH:2][C:3]1[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC=C1C(=O)OC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred under argon for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was flushed with argon
ADDITION
Type
ADDITION
Details
Boron trichloride (1M solution in heptane, 1.2 ml) was added
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, chromatography with 3:7 EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.